1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions, yielding high yields of 83-88% . Cyclization reactions are also employed to create polysubstituted derivatives, with yields ranging from 70-96% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, confirmed by single crystal X-ray diffraction studies . The stereochemistry of these molecules is crucial for their biological activity, and similar analytical techniques would likely be used to determine the structure of "1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid".
Chemical Reactions Analysis
The papers describe various functionalization reactions, including the reaction of acid chlorides with amines to form amides , and the intramolecular cyclization to form fused heterocyclic systems . These reactions are indicative of the reactivity of the functional groups present in the compound of interest, suggesting that it may undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as acid dissociation constants, are determined to understand their behavior in biological systems . The antimicrobial activity of these compounds is tested against various bacterial and fungal strains, with some showing promising results against A. baumannii and M. tuberculosis H37Rv . These studies provide a foundation for understanding how the compound might behave in terms of solubility, stability, and biological activity.
Scientific Research Applications
Metabolite Identification and Monitoring
1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid has been studied for its metabolites in the context of biological monitoring. For instance, Etridiazole (a compound related to thiadiazole) has been orally administered to rats and humans, resulting in the identification of metabolites like 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA). Such metabolites are proposed as biomarkers for biological monitoring, especially in the case of exposure to specific compounds like Etridiazole (Welie, Mensert, Duyn, & Vermeulen, 2005).
Drug Metabolism and Excretion
Research on substances like SB-649868, which involves a structure related to thiadiazoles, indicates the significance of drug metabolism and the role of metabolites. In a study, after oral administration, the principal circulating components in plasma and the primary route of metabolism were identified, shedding light on how drugs are processed in the body and their excretion pathways (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Nephrotoxicity Investigations
Compounds like cefazedone, which have a thiadiazole component, have been investigated for their nephrotoxicity. Studies involving the determination of specific enzymes in urine, such as alanine-amino-peptidase (AAP), help in understanding the toxic effects of such compounds on the kidneys and the potential risks associated with their use (Mondorf Aw, 1979).
Environmental Exposure Studies
The presence of thiadiazole structures in various environmental samples has been a subject of study, especially considering the potential neurotoxic effects of related compounds. For instance, the exposure to organophosphorus and pyrethroid pesticides in children has been assessed using urine samples, providing critical data for public health policy regarding the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
properties
IUPAC Name |
1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-7-4-5-8-10(14-20-13-8)11(7)21(18,19)15-6-2-3-9(15)12(16)17/h4-5,9H,2-3,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYASFZHYHDKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCCC3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387871 |
Source
|
Record name | 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid | |
CAS RN |
436811-15-3 |
Source
|
Record name | 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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